molecular formula C20H17FN2O B11345249 N-(4-fluorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

N-(4-fluorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11345249
M. Wt: 320.4 g/mol
InChI Key: CPMGKXIYSPWQMS-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 3-methyl-N-(pyridin-2-yl)benzamide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-fluorobenzyl chloride with the previously synthesized 3-methyl-N-(pyridin-2-yl)benzamide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide
  • N-(2-Fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide

Uniqueness

N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The combination of the fluorophenyl, methyl, and pyridinyl groups in the benzamide core makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17FN2O/c1-15-5-4-6-17(13-15)20(24)23(19-7-2-3-12-22-19)14-16-8-10-18(21)11-9-16/h2-13H,14H2,1H3

InChI Key

CPMGKXIYSPWQMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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